tert-Butyl 3-(6-hydroxyhexyloxy)propanoate

PROTAC Linker Design Cell Permeability Lipophilicity

tert-Butyl 3-(6-hydroxyhexyloxy)propanoate (CAS 2324154-42-7) is a heterobifunctional organic building block with the molecular formula C13H26O4 and a molecular weight of 246.34 g/mol. The molecule is characterized by a terminal hydroxyl group (-OH) at one end of a six-carbon hexyl chain and a tert-butyl protected propanoate ester at the other.

Molecular Formula C13H26O4
Molecular Weight 246.34 g/mol
Cat. No. B8178982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(6-hydroxyhexyloxy)propanoate
Molecular FormulaC13H26O4
Molecular Weight246.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCCCCCCO
InChIInChI=1S/C13H26O4/c1-13(2,3)17-12(15)8-11-16-10-7-5-4-6-9-14/h14H,4-11H2,1-3H3
InChIKeyYHCQJKSGGUCTNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 3-(6-hydroxyhexyloxy)propanoate: PROTAC Linker and LNP Intermediate Procurement Guide


tert-Butyl 3-(6-hydroxyhexyloxy)propanoate (CAS 2324154-42-7) is a heterobifunctional organic building block with the molecular formula C13H26O4 and a molecular weight of 246.34 g/mol. The molecule is characterized by a terminal hydroxyl group (-OH) at one end of a six-carbon hexyl chain and a tert-butyl protected propanoate ester at the other . This structure is specifically designed as a linker component for Proteolysis Targeting Chimeras (PROTACs), a novel class of heterobifunctional degrader molecules . It is also identified as an intermediate for the synthesis of ionizable lipids used in Lipid Nanoparticles (LNPs) . The compound is available commercially at a typical purity of 97%, with pricing structures scaling from 250 mg to 1 g quantities .

tert-Butyl 3-(6-hydroxyhexyloxy)propanoate Linker Specificity: Why Generic Linker Interchangeability Fails


The performance of heterobifunctional molecules like PROTACs is critically dependent on linker composition, length, and physicochemical properties; even minor structural variations can profoundly alter cell permeability, ternary complex formation, and target degradation efficacy [1]. The linker in tert-Butyl 3-(6-hydroxyhexyloxy)propanoate provides a specific hydrophobic six-carbon alkyl spacer terminated by a hydroxyl group, which contrasts with common PEG-based or carbamate-based linkers in both polarity and flexibility . Generic substitution with a similar molecular weight linker, such as tert-butyl (6-hydroxyhexyl)carbamate or a short PEG analog, fails because it alters the linker's lipophilicity (LogP = 1.82 for this compound), hydrogen bonding capacity, and the spatial orientation between the target protein ligand and E3 ligase recruiter . Therefore, selecting this specific compound is not a trivial procurement decision; it is a precise molecular engineering choice that directly impacts experimental outcomes in degrader design.

Quantitative Evidence Guide for tert-Butyl 3-(6-hydroxyhexyloxy)propanoate Differentiation


Linker Lipophilicity (LogP) vs. PEG-Based Analogues

tert-Butyl 3-(6-hydroxyhexyloxy)propanoate exhibits a calculated LogP value of 1.82 , indicating significantly higher lipophilicity compared to structurally related polyethylene glycol (PEG)-based linkers. This is a direct consequence of its six-carbon alkyl chain replacing the ethylene glycol repeating units found in common alternatives. For reference, a comparable monofunctional PEG1 linker with the same terminal groups (HO-PEG1-t-butyl ester, CAS 671802-00-9) has a calculated LogP of approximately 0.25 . This difference in lipophilicity can be a critical design parameter for PROTACs, as linker polarity has been shown to profoundly impact passive cell permeability [1].

PROTAC Linker Design Cell Permeability Lipophilicity Drug Metabolism

Linker Flexibility and Conformational Entropy vs. Carbamate Analogue

The ether-linked alkyl chain of tert-Butyl 3-(6-hydroxyhexyloxy)propanoate confers high conformational flexibility with an Fsp3 (Fraction of sp3-hybridized carbons) value of 0.92 , indicating near-complete saturation. This structural feature contrasts with a close analogue, tert-butyl (6-hydroxyhexyl)carbamate (CAS 75937-12-1), which incorporates a rigid carbamate group and has an Fsp3 of 0.82 . The higher Fsp3 and linear ether linkage of this compound are expected to provide greater rotational freedom and a distinct conformational ensemble, which can be advantageous for achieving the optimal spatial orientation required for efficient ternary complex formation between the target protein and the E3 ligase in a PROTAC .

PROTAC Linker Design Conformational Flexibility Ternary Complex Formation Linker Chemistry

Specific Application as an Ionizable Lipid Precursor for LNPs

tert-Butyl 3-(6-hydroxyhexyloxy)propanoate is explicitly identified as a versatile intermediate for the synthesis of ionizable lipids, a critical component of Lipid Nanoparticles (LNPs) used for intracellular delivery of nucleic acid therapeutics (e.g., mRNA, siRNA) . Its bifunctional reactivity allows it to be incorporated into complex lipid structures. This contrasts with more general-purpose linkers like 6-hydroxyhexyl 4-methylbenzenesulfonate (CAS 75351-33-6), which is primarily used as an alkylating agent or to introduce a simple C6 spacer, but lacks the propanoate ester moiety that can be used to build more sophisticated, pH-sensitive lipid architectures required for endosomal escape .

Lipid Nanoparticle (LNP) mRNA Delivery Ionizable Lipid Synthesis Drug Delivery

Optimal Research Application Scenarios for tert-Butyl 3-(6-hydroxyhexyloxy)propanoate


Design and Synthesis of PROTACs Requiring a Hydrophobic, Flexible C6 Linker

This compound is ideally suited as a linker module in the synthesis of PROTACs where a flexible, six-carbon spacer is required to bridge the target protein ligand and the E3 ligase recruiter. Its LogP of 1.82 provides a distinct hydrophobic character that can enhance membrane permeability compared to more polar PEG-based alternatives. The high Fsp3 value (0.92) ensures significant conformational flexibility, which is critical for optimizing the spatial orientation needed for efficient ternary complex formation and subsequent target degradation [1].

Synthesis of Ionizable Lipids for Lipid Nanoparticle (LNP) Formulations

Researchers focused on the development of novel ionizable lipids for LNP-based drug delivery systems, particularly for mRNA therapeutics, should consider this compound as a key intermediate . Its bifunctional nature—comprising a reactive hydroxyl and a protected carboxylic acid—provides a versatile scaffold for constructing complex lipid structures with precisely controlled hydrophilicity and pH-dependent ionization properties, essential for efficient endosomal escape and nucleic acid delivery [1].

General Bioconjugation Requiring Acid-Labile Protection of a Propanoate Moiety

For applications in bioconjugation and materials science, the tert-butyl ester group serves as a convenient, acid-labile protecting group for the propanoic acid functionality . This allows for orthogonal deprotection strategies in the presence of base-sensitive groups. The terminal hydroxyl group provides a handle for further functionalization (e.g., esterification, etherification) or direct conjugation to a payload or surface, making it a useful building block for constructing more complex molecular architectures.

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